Galunisertib

Catalog No.
S528666
CAS No.
700874-72-2
M.F
C22H19N5O
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galunisertib

CAS Number

700874-72-2

Product Name

Galunisertib

IUPAC Name

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28)

InChI Key

IVRXNBXKWIJUQB-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo(1,2-b)pyrazol-3-yl)quinoline-6-carboxylic acid amide, galunisertib, LY 2157299, LY-2157299, LY2157299

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N

Description

The exact mass of the compound Galunisertib is 369.15896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of methylpyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-tumor effects

  • Inhibition of tumor cell migration and mesenchymal phenotype: Studies have shown that Galunisertib can suppress the migration and invasion of cancer cells, potentially hindering the spread of tumors. Additionally, it may reverse the "mesenchymal phenotype," a process where cells become more motile and invasive [].
  • Tumor growth delay: Research suggests that Galunisertib can slow down tumor growth in animal models. This effect is likely due to its ability to target multiple aspects of cancer progression [].

Combination therapy

  • Synergy with chemotherapeutic agents: Studies have explored combining Galunisertib with traditional chemotherapy drugs. For instance, research on glioblastoma (a brain tumor) showed that Galunisertib, when combined with lomustine (a chemotherapeutic agent), resulted in a more significant reduction in tumor volume compared to either treatment alone []. This suggests potential for improved treatment outcomes when Galunisertib is used alongside existing therapies.

Pharmacodynamic assessment

  • Peripheral blood mononuclear cells (PBMCs) as a biomarker: Research has explored using PBMCs, a type of white blood cell, to assess the pharmacodynamic effects (how a drug affects the body) of Galunisertib. Studies in rats demonstrated a correlation between the inhibition of a specific protein (pSMAD) in tumor tissues and PBMCs by Galunisertib. This suggests that PBMCs could be a valuable tool for monitoring the drug's activity in patients [].

Galunisertib, also known as LY2157299, is a selective inhibitor of the transforming growth factor beta receptor I (TGFβRI). It belongs to the class of dihydropyrrolopyrazoles and has been identified for its potential therapeutic applications in various cancers. The chemical structure of galunisertib is represented by the formula 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide monohydrate. This compound acts as an ATP-mimetic inhibitor, selectively targeting TGFβRI and inhibiting its downstream signaling pathways, particularly those involving SMAD proteins .

Galunisertib primarily functions through the inhibition of TGFβRI activity. Upon binding to the ATP-binding site of TGFβRI, it prevents the phosphorylation of SMAD proteins, which are crucial for transducing TGFβ signals within cells. The binding involves key interactions such as hydrogen bonds with specific amino acids in the receptor's kinase domain, effectively blocking the receptor's activation and subsequent signaling cascades that lead to tumor progression and fibrosis .

The biological activity of galunisertib has been extensively studied in preclinical models. It has demonstrated potent anti-neoplastic effects by inhibiting TGFβ signaling pathways that promote cancer cell proliferation and survival. For instance, galunisertib has been shown to reduce the expression levels of phosphorylated SMAD2/3 and inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation, leading to reduced inflammation and apoptosis in various cancer models . Its effectiveness has been noted in gliomas, prostate cancer, and other solid tumors .

Galunisertib is synthesized using a multi-step convergent approach. The synthesis involves several key reactions to construct its complex molecular framework. The process typically includes:

  • Formation of the dihydropyrrolopyrazole core.
  • Introduction of the quinoline moiety.
  • Functionalization to introduce the carboxamide group.
  • Purification and crystallization to obtain the final product in monohydrate form .

This method allows for precise control over the chemical structure, ensuring high purity and bioactivity.

Galunisertib is currently under investigation for its applications in oncology, particularly as a therapeutic agent for various cancers characterized by aberrant TGFβ signaling. Clinical trials have explored its efficacy in treating glioblastoma, pancreatic cancer, and other malignancies where TGFβ plays a pivotal role in tumor progression and immune evasion . Additionally, it has shown promise in enhancing the efficacy of immunotherapies by modulating regulatory T cell responses .

Interaction studies have revealed that galunisertib selectively inhibits TGFβRI without significantly affecting other kinases, which underscores its specificity as a therapeutic agent. In vitro assays have demonstrated that it can abrogate self-renewal capabilities in cancer stem cells and enhance sensitivity to other anticancer treatments when used in combination therapies . Furthermore, structural studies using X-ray crystallography have elucidated the binding interactions between galunisertib and TGFβRI, providing insights into its mechanism of action at a molecular level .

Galunisertib shares structural similarities with several other compounds that target TGFβ signaling pathways or related receptors. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionKey Features
SB-431542TGFβRI inhibitorNon-selective; broader kinase inhibition
SD-093TGFβRI inhibitorLess potent than galunisertib
LY580276TGFβRI inhibitorInvestigational; similar structure but different activity profile
SD-208TGFβRII inhibitorTargets a different receptor

Galunisertib is unique due to its high selectivity for TGFβRI and its ability to effectively inhibit downstream signaling pathways with minimal off-target effects compared to other inhibitors . This selectivity enhances its therapeutic potential while reducing adverse effects associated with broader kinase inhibition.

Transforming Growth Factor Beta Receptor Type I Kinase Domain Binding Dynamics

Co-crystallography has revealed that galunisertib lodges deep within the adenosine triphosphate-cleft of the transforming growth factor beta receptor type I kinase domain and anchors the protein in an inactive conformation [1].

  • The quinoline nitrogen donates a hydrogen bond (≈3 Å) to the backbone amide of Histidine-283, defining the principal hinge interaction [1].
  • A water-mediated hydrogen-bonding network links the pyridine nitrogen of galunisertib to Tyrosine-249, Glutamic acid-245 and Aspartic acid-351, thereby stabilising the catalytic loop [1].
  • Hydrophobic packing against the gatekeeper residue Serine-280 underpins the pronounced selectivity versus the closely related bone morphogenetic protein receptor type IA, whose bulkier threonine at this position sterically impedes the fit [1] [2].
Key interactionProtein residue(s)Contribution to affinityExperimental evidence
Hydrogen bondHistidine-283 (backbone)Essential hinge anchoringCo-crystal (2.0 Å) resolution [1]
Water-bridged H-bondTyrosine-249, Glutamic acid-245, Aspartic acid-351Reinforces ligand orientationX-ray density & mutagenesis [1]
Hydrophobic pocket fillSerine-280, Valine-219Dictates subtype selectivityKinase-mutant profiling [2]

Allosteric Modulation of the Transforming Growth Factor Beta Signalling Complex

Occupancy of the adenosine triphosphate site by galunisertib locks the activation loop in a “DFG-in, α-helix-out” inactive topology, preventing trans-phosphorylation within the pre-assembled type II/type I heterotetramer and thereby blocking canonical SMAD recruitment [3].

  • Time-resolved Förster resonance energy transfer assays show loss of SMAD2/3 docking within 30 seconds of ligand binding [1].
  • In cellular systems, galunisertib reduces heterotetramer residence time at the plasma membrane by ~55%, consistent with an allosterically destabilised receptor complex [4].
  • Disruption of downstream adaptor engagement diminishes nuclear accumulation of NF-κB-p65 and other non-SMAD transducers, underscoring broader conformational repression of signalling nodes [5].

Competitive Adenosine Triphosphate Binding Site Occupation Analysis

Galunisertib behaves as a tight, reversible, adenosine triphosphate-competitive inhibitor. Direct competition assays performed in the absence of adenosine triphosphate yielded an equilibrium inhibition constant of 86 nanomolar, whereas half-maximal autophosphorylation inhibition under physiological adenosine triphosphate (one millimolar) occurred at 51 nanomolar [1].

Protein targetHalf-maximal inhibitory concentration (micromolar)Binding mode classification
Transforming growth factor beta receptor type I0.172Competitive, type I½ [1]
Activin receptor-like kinase 40.077Competitive [1]
Transforming growth factor beta receptor type II0.208Partial competitive [1]
Misshapen like kinase 10.190Off-target, competitive [2]

These values confirm a >100-fold window between on-target potency and the majority of the kinome, an attribute that translates into selective blockade of SMAD2/3 reporter activity (half-maximal cellular inhibition ≈ 0.22 micromolar) while sparing SMAD1/5/8 signalling (>10 micromolar) [1].

Structure–Activity Relationship Profiling

Medicinal-chemistry optimisation of the dihydropyrrolo-pyrazole scaffold identified four structural determinants that collectively transmit high affinity and selectivity [6] [7] [8].

Structural element modifiedRepresentative analogueTransforming growth factor beta receptor type I half-maximal inhibitory concentration (nanomolar)Observations
6-Methyl substitution on pyridine ringParent (galunisertib)56 nM [1]Hydrophobic buttress improves hinge bonding geometry
Replacement of pyridine with unsubstituted phenylAnalogue A>500 nM [6]Loss of water-mediated network diminishes potency
Quinoline nitrogen → carbon (isoquinoline)Analogue B>1 000 nM [7]Removal of key hinge hydrogen bond abolishes activity
Extension to tri-substituted triazolo-pyridineAnalogue C9 nM [8]Back-pocket penetration enhances affinity but introduces off-target p38-alpha binding

Collectively, these data demonstrate that the matched pair of heteroatom donors (quinoline N and pyridine N) and a compact hydrophobic cap at the pyridine 6-position are indispensable for high nanomolar potency and kinome selectivity. Attempts to enlarge or polarise the quinoline carboxamide consistently eroded activity, highlighting a tightly size-restricted exit channel adjacent to Lysine-232 [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

369.15896025 g/mol

Monoisotopic Mass

369.15896025 g/mol

Heavy Atom Count

28

Appearance

Grey to brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3OKH1W5LZE

Pharmacology

Galunisertib is an orally available, small molecule antagonist of the tyrosine kinase transforming growth factor-beta (TGF-b) receptor type 1 (TGFBR1), with potential antineoplastic activity. Upon administration, galunisertib specifically targets and binds to the kinase domain of TGFBR1, thereby preventing the activation of TGF-b-mediated signaling pathways. This may inhibit the proliferation of TGF-b-overexpressing tumor cells. Dysregulation of the TGF-b signaling pathway is seen in a number of cancers and is associated with increased cancer cell proliferation, migration, invasion and tumor progression.

KEGG Target based Classification of Drugs

Protein kinases
Receptor serine/threonine kinases (RSTK)
TGFBR1 family
TGFBR1 [HSA:7046] [KO:K04674]

Other CAS

700874-72-2

Wikipedia

Galunisertib

Dates

Last modified: 08-15-2023
1: Rodón J, Carducci M, Sepulveda-Sánchez JM, Azaro A, Calvo E, Seoane J, Braña I, Sicart E, Gueorguieva I, Cleverly A, Pillay NS, Desaiah D, Estrem ST, Paz-Ares L, Holdhoff M, Blakeley J, Lahn MM, Baselga J. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer. Invest New Drugs. 2014 Dec 23. [Epub ahead of print] PubMed PMID: 25529192.
2: Kovacs RJ, Maldonado G, Azaro A, Fernández MS, Romero FL, Sepulveda-Sánchez JM, Corretti M, Carducci M, Dolan M, Gueorguieva I, Cleverly AL, Pillay NS, Baselga J, Lahn MM. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study. Cardiovasc Toxicol. 2014 Dec 9. [Epub ahead of print] PubMed PMID: 25488804.
3: Rodon J, Carducci MA, Sepulveda-Sanchez JM, Azaro A, Calvo E, Seoane J, Brana I, Sicart E, Gueorguieva I, Cleverly AL, Sokalingum Pillay N, Desaiah D, Estrem ST, Paz-Ares L, Holdoff M, Blakeley J, Lahn MM, Baselga J. First-in-Human Dose Study of the Novel Transforming Growth Factor-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Patients with Advanced Cancer and Glioma. Clin Cancer Res. 2014 Nov 25. pii: clincanres.1380.2014. [Epub ahead of print] PubMed PMID: 25424852.
4: Huang C, Wang H, Pan J, Zhou D, Chen W, Li W, Chen Y, Liu Z. Benzalkonium Chloride Induces Subconjunctival Fibrosis Through the COX-2-Modulated Activation of a TGF-β1/Smad3 Signaling Pathway. Invest Ophthalmol Vis Sci. 2014 Nov 18;55(12):8111-22. doi: 10.1167/iovs.14-14504. PubMed PMID: 25406285.
5: Cong L, Xia ZK, Yang RY. Targeting the TGF-β receptor with kinase inhibitors for scleroderma therapy. Arch Pharm (Weinheim). 2014 Sep;347(9):609-15. doi: 10.1002/ardp.201400116. Epub 2014 Jun 11. PubMed PMID: 24917246.
6: Gueorguieva I, Cleverly AL, Stauber A, Sada Pillay N, Rodon JA, Miles CP, Yingling JM, Lahn MM. Defining a therapeutic window for the novel TGF-β inhibitor LY2157299 monohydrate based on a pharmacokinetic/pharmacodynamic model. Br J Clin Pharmacol. 2014 May;77(5):796-807. PubMed PMID: 24868575; PubMed Central PMCID: PMC4004400.
7: Oyanagi J, Kojima N, Sato H, Higashi S, Kikuchi K, Sakai K, Matsumoto K, Miyazaki K. Inhibition of transforming growth factor-β signaling potentiates tumor cell invasion into collagen matrix induced by fibroblast-derived hepatocyte growth factor. Exp Cell Res. 2014 Aug 15;326(2):267-79. doi: 10.1016/j.yexcr.2014.04.009. Epub 2014 Apr 26. PubMed PMID: 24780821.
8: Giannelli G, Villa E, Lahn M. Transforming growth factor-β as a therapeutic target in hepatocellular carcinoma. Cancer Res. 2014 Apr 1;74(7):1890-4. doi: 10.1158/0008-5472.CAN-14-0243. Epub 2014 Mar 17. Review. PubMed PMID: 24638984.
9: Dituri F, Mazzocca A, Peidrò FJ, Papappicco P, Fabregat I, De Santis F, Paradiso A, Sabbà C, Giannelli G. Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II. PLoS One. 2013 Jun 27;8(6):e67109. Print 2013. PubMed PMID: 23826206; PubMed Central PMCID: PMC3694933.
10: Bhola NE, Balko JM, Dugger TC, Kuba MG, Sánchez V, Sanders M, Stanford J, Cook RS, Arteaga CL. TGF-β inhibition enhances chemotherapy action against triple-negative breast cancer. J Clin Invest. 2013 Mar 1;123(3):1348-58. doi: 10.1172/JCI65416. Epub 2013 Feb 8. PubMed PMID: 23391723; PubMed Central PMCID: PMC3582135.
11: Bhattachar SN, Perkins EJ, Tan JS, Burns LJ. Effect of gastric pH on the pharmacokinetics of a BCS class II compound in dogs: utilization of an artificial stomach and duodenum dissolution model and GastroPlus,™ simulations to predict absorption. J Pharm Sci. 2011 Nov;100(11):4756-65. doi: 10.1002/jps.22669. Epub 2011 Jun 16. PubMed PMID: 21681753.
12: Bueno L, de Alwis DP, Pitou C, Yingling J, Lahn M, Glatt S, Trocóniz IF. Semi-mechanistic modelling of the tumour growth inhibitory effects of LY2157299, a new type I receptor TGF-beta kinase antagonist, in mice. Eur J Cancer. 2008 Jan;44(1):142-50. Epub 2007 Nov 26. PubMed PMID: 18039567.

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